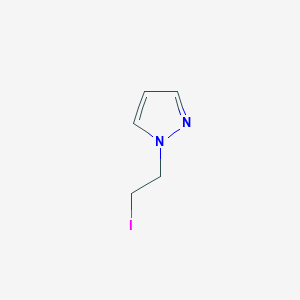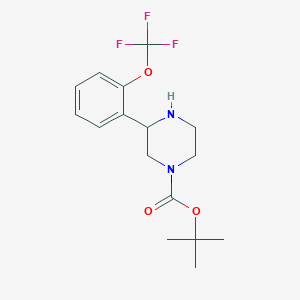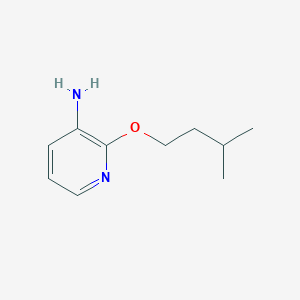
1-(2-Iodoethyl)-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodoethyl)-1H-pyrazole is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrazole typically involves the iodination of ethyl-substituted pyrazole derivatives. One common method includes the reaction of 1-ethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Iodoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding ethyl-substituted pyrazole.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids (from oxidation)
- Ethyl-substituted pyrazole (from reduction)
Applications De Recherche Scientifique
1-(2-Iodoethyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrazole involves its reactivity towards various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reactants and conditions used.
Comparaison Avec Des Composés Similaires
1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.
1-(2-Iodoethyl)-1H-indole: Contains an indole ring, offering different reactivity and applications.
1-(2-Iodoethyl)-1H-pyrrole: Features a pyrrole ring, which affects its chemical behavior and uses.
Uniqueness: 1-(2-Iodoethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic compounds and in various research applications.
Propriétés
Formule moléculaire |
C5H7IN2 |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
1-(2-iodoethyl)pyrazole |
InChI |
InChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
Clé InChI |
MZRPANQCJBYNGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)





![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)




![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)

